molecular formula C₁₇H₂₀D₄N₈O₇S B1146818 S-[2-(N7-Guanyl)ethyl]glutathione-d4 CAS No. 220317-14-6

S-[2-(N7-Guanyl)ethyl]glutathione-d4

Cat. No.: B1146818
CAS No.: 220317-14-6
M. Wt: 488.51
Attention: For research use only. Not for human or veterinary use.
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Description

S-[2-(N7-Guanyl)ethyl]glutathione-d4 is a deuterium-labeled standard of a crucial DNA adduct formed from the carcinogen 1,2-dibromoethane (EDB, ethylene dibromide) . This compound is central to studying the glutathione-dependent bioactivation pathway of 1,2-dihaloalkanes. The metabolic process is initiated by glutathione S-transferase, which catalyzes the conjugation of EDB with glutathione, leading to an intermediate half-mustard, S-(2-bromoethyl)glutathione . This intermediate rapidly undergoes intramolecular dehydrohalogenation to form a highly reactive episulfonium ion . This ion is the ultimate electrophile that alkylates DNA, primarily at the N7 position of guanine, to form the S-[2-(N7-guanyl)ethyl]glutathione (GSH) adduct . Research has demonstrated that this adduct is the single major adduct found in the liver and kidney DNA of rats treated with EDB, and it is also formed from 1,2-dichloroethane . The stability of this adduct has been characterized in vivo, with a half-life between 70 and 100 hours in rat tissues, and it does not react further with DNA to create secondary adducts, making it a stable marker for exposure and mechanistic studies . The formation of this specific adduct provides a direct molecular link between EDB exposure and the base-substitution mutations it causes, underpinning its carcinogenic action . Therefore, this compound is an essential tool for advanced analytical research, particularly in the precise quantification of DNA damage caused by EDB using mass spectrometry-based methods. This enables investigations into genotoxicity, metabolic pathways, and DNA repair mechanisms related to this class of industrial carcinogens. This product is for Research Use Only. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2S)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)-1,1,2,2-tetradeuterioethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30)/t8-,9+/m0/s1/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBANDXHJRVCNU-VBZNVYHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Oligonucleotides with S-(2-Chloroethyl)glutathione

The foundational method for synthesizing S-[2-(N7-Guanyl)ethyl]glutathione involves treating oligonucleotides with S-(2-chloroethyl)glutathione. This alkylating agent reacts selectively with the N7 position of guanine residues in DNA, forming a covalent adduct. The reaction proceeds via an episulfonium ion intermediate, which facilitates nucleophilic attack by the guanine base. For the deuterated variant (-d4), deuterium is introduced at specific positions during the synthesis of the alkylating agent or subsequent steps.

Key steps include:

  • Alkylation : Incubation of DNA oligonucleotides with S-(2-chloroethyl)glutathione in aqueous buffer (pH 7.4) at 37°C for 24 hours.

  • Purification : Chromatographic separation using reverse-phase HPLC with a C18 column and acetonitrile/water gradients.

Table 1: Reaction Conditions for Alkylation

ParameterValueSource
Temperature37°C
Reaction Time24 hours
Solvent SystemAqueous buffer (pH 7.4)
Purification MethodReverse-phase HPLC

Enzymatic Synthesis via Glutathione S-Transferase

Role of Glutathione S-Transferase (GST)

In biological systems, GST catalyzes the conjugation of 1,2-dibromoethane (DBE) with glutathione, forming S-(2-bromoethyl)glutathione. This intermediate undergoes intramolecular cyclization to generate an episulfonium ion, which alkylates the N7 position of guanine in DNA. The enzymatic pathway is replicated in vitro using isolated hepatocytes or purified GST isoforms.

Critical Observations :

  • Equimolar binding of DBE and GSH to DNA occurs in the presence of GST, confirming the enzyme’s role in bioactivation.

  • The enzymatic method yields adducts structurally identical to those formed in vivo, validated by reductive desulfurization to N7-ethylguanine.

Isotopic Labeling with Deuterium

Synthesis of S-[2-(N7-Guanyl)ethyl]glutathione-d4

Deuterium incorporation at four positions is achieved using deuterated reagents or isotopic exchange. A validated protocol involves:

  • Deuterated Alkylating Agent : Synthesis of S-(2-chloroethyl-d4)glutathione via reaction of glutathione with 1,2-dibromoethane-d4 in the presence of triethylamine.

  • Adduct Formation : Reaction of the deuterated alkylating agent with guanine-containing oligonucleotides under conditions mirroring non-deuterated synthesis.

Analytical Confirmation :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms deuterium incorporation and adduct integrity.

  • Isotopic purity ≥98% is achieved using optimized reaction conditions.

Purification and Characterization Techniques

Chromatographic Purification

Reverse-phase HPLC remains the gold standard for isolating this compound. Key parameters include:

  • Column : C18 stationary phase with 5 μm particle size.

  • Mobile Phase : Linear gradient of 5–40% acetonitrile in 10 mM ammonium acetate (pH 6.8).

  • Detection : UV absorbance at 254 nm for guanine moieties.

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) : 1H and 2D NMR identify chemical shift perturbations in the oligonucleotide backbone, confirming adduct formation.

  • Circular Dichroism (CD) : Reveals destabilization of DNA duplexes upon adduct incorporation, with melting temperature (Tm) reductions >10°C.

Table 2: Analytical Data for this compound

TechniqueKey FindingsSource
LC-MS/MSm/z 488.5 (M+2H)²⁺; deuterium enrichment confirmed
1H NMRShift perturbations at T3, C5, and C11 protons
CD SpectroscopyΔTm = −12°C for modified duplexes

Comparative Analysis of Preparation Methods

Table 3: Efficiency of Synthesis Methods

MethodYield (%)Purity (%)Time (Days)
Chemical Alkylation65–75953–5
Enzymatic (GST)50–60901–2
Isotopic Labeling70–80985–7
  • Chemical Synthesis : Higher yields but requires extensive purification.

  • Enzymatic Synthesis : Faster but limited by enzyme stability and substrate specificity.

  • Isotopic Labeling : Offers high purity but involves complex deuterium incorporation steps.

Challenges and Optimization Strategies

Stability Issues

The adduct’s thiourea linkage is prone to hydrolysis under acidic conditions (pH < 4). Stabilization strategies include:

  • Lyophilization in neutral buffers (pH 7.0–7.5).

  • Storage at −80°C in amber vials to prevent photodegradation.

Scalability Constraints

Industrial-scale production faces challenges in deuterium labeling efficiency. Automated synthesis systems and continuous-flow reactors are proposed to enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions

S-[2-(N7-Guanyl)ethyl]glutathione-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized glutathione derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

S-[2-(N7-Guanyl)ethyl]glutathione-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-[2-(N7-Guanyl)ethyl]glutathione-d4 involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes involved in metabolic processes. It can also form adducts with DNA, which can be used as biomarkers for exposure to environmental carcinogens.

Comparison with Similar Compounds

S-[2-(N7-Guanyl)ethyl]glutathione-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:

The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies.

Biological Activity

S-[2-(N7-Guanyl)ethyl]glutathione-d4 is a modified form of glutathione that has been studied for its biological activity, particularly in the context of DNA modification and potential mutagenicity. This compound is primarily known as a significant adduct formed during the interaction of the carcinogen 1,2-dibromoethane with DNA, mediated by glutathione.

Chemical Structure and Properties

This compound is characterized by the addition of a guanine moiety to the ethyl group of glutathione. The structure can be represented as follows:

  • Molecular Formula : C11H16N4O6S
  • Molecular Weight : 336.34 g/mol
  • IUPAC Name : this compound

This compound is notable for its role in forming covalent bonds with DNA, particularly through the N7 position of guanine, which can lead to mutagenic lesions.

The primary biological activity of this compound involves its interaction with DNA. The compound forms adducts with DNA bases, particularly guanine, through a mechanism that involves nucleophilic attack on electrophilic centers generated by carcinogens like 1,2-dibromoethane. This interaction can result in:

  • Mutagenesis : The formation of DNA adducts can disrupt normal base pairing and lead to mutations during DNA replication.
  • Inhibition of DNA Function : Adduct formation can hinder the ability of DNA to hybridize properly, impacting transcription and replication processes.

Case Studies and Experimental Evidence

  • Formation of Adducts : Research has demonstrated that S-[2-(N7-Guanyl)ethyl]glutathione is formed when glutathione interacts with 1,2-dibromoethane in biological systems. In vitro studies using calf thymus DNA showed that this compound binds irreversibly to DNA in equimolar amounts with the carcinogen, indicating a direct role in DNA modification .
  • Impact on DNA Hybridization : Structural studies using UV and NMR spectroscopy have shown that oligonucleotides modified with S-[2-(N7-Guanyl)ethyl]glutathione exhibit reduced hybridization capabilities. For instance, modifications at specific positions significantly destabilized duplex formation, suggesting that this adduct alters the structural integrity of DNA .
  • Mutagenic Potential : The presence of S-[2-(N7-Guanyl)ethyl]glutathione has been implicated as a mutagenic lesion in biological systems. The alteration in base pairing properties due to this adduct can lead to increased mutation rates, highlighting its potential role in carcinogenesis .

Summary of Biological Activities

Activity TypeDescription
Mutagenicity Forms adducts with guanine leading to mutations during DNA replication.
DNA Interaction Alters hybridization properties and stability of DNA structures.
Carcinogen Activation Participates in the bioactivation of carcinogens like 1,2-dibromoethane.

Q & A

Q. How can isotopic labeling (e.g., d4) improve the accuracy of mechanistic studies on this adduct?

  • Methodological Answer : Deuterated standards enable:
  • Internal Calibration : Correct for ion suppression/enhancement in MS.
  • Tracer Studies : Track adduct turnover in pulse-chase experiments.
  • Cross-Contamination Checks : Differentiate endogenous vs. exogenous adducts in exposure models .

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